

Application Notes and Protocols: Furcellaran as a Stabilizing Agent in Food Emulsions

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Compound of Interest

Compound Name: *Furcellaran*

Cat. No.: *B1364894*

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Introduction

Furcellaran is a naturally occurring hydrocolloid extracted from the red seaweed *Furcellaria lumbricalis*.^{[1][2]} Structurally, it is a sulfated galactan, sharing similarities with carrageenan, and is often described as a hybrid of kappa/beta carrageenan.^{[1][3]} Its unique gelling, thickening, and stabilizing properties make it a valuable ingredient in the food industry.^{[3][4]} **Furcellaran** is approved as a food additive in the European Union under the E-number E407 and is listed as a standalone ingredient by the FDA in the United States.^[3] These application notes provide detailed information and protocols for utilizing **furcellaran** as a stabilizing agent in various food emulsion systems.

Physicochemical Properties of Furcellaran

Furcellaran's functionality in food emulsions is dictated by its molecular structure and behavior in aqueous solutions.

- **Molecular Weight:** The molecular weight of **furcellaran** is reported to be in the range of 20,000–80,000 Da.^[1]
- **Structure:** It consists of repeating units of D-galactose and 3,6-anhydro-D-galactose with sulfate ester groups.^[5] The sulfate content is typically between 12-16%.^[1] This anionic nature allows for interactions with other charged molecules like proteins.^[6]

- **Solubility and Gelling:** **Furcellaran** is soluble in water at temperatures around 75-77°C and forms firm, smooth, and elastic gels upon cooling to about 40-45°C.[1] The gelling process is thermoreversible and is influenced by the presence of cations, particularly potassium (K+) and calcium (Ca²⁺), which promote helix formation and aggregation, leading to a gel network.[7][8]
- **Viscosity:** Solutions of **furcellaran** are viscous. For instance, a 1.5% dispersion will show an increase in viscosity when heated to around 37°C, peaking at 43°C, and then decreasing with further heat.[1]

Mechanism of Emulsion Stabilization

Furcellaran stabilizes oil-in-water (O/W) emulsions through several mechanisms:

- **Increased Continuous Phase Viscosity:** By forming a viscous aqueous phase, **furcellaran** hinders the movement of oil droplets, thereby reducing the rate of creaming and coalescence.[9][10]
- **Gel Network Formation:** At sufficient concentrations, **furcellaran** can form a gel network that physically entraps the oil droplets, preventing their aggregation and separation.[11]
- **Interfacial Interactions:** **Furcellaran** can interact with proteins at the oil-water interface.[6] These interactions can lead to the formation of a protective layer around the oil droplets, providing steric and electrostatic stabilization.[12] The presence of hydroxyl and sulfate groups in **furcellaran**'s structure facilitates these interactions.[11]

Quantitative Data on Furcellaran Performance

The effectiveness of **furcellaran** as a stabilizer is dependent on its concentration and the formulation of the emulsion.

Parameter	Furcellaran Concentration (% w/w)	Observation	Reference
Emulsion Stability	0.50, 0.75, 1.00	Increased emulsion stability in cream cheese models with increasing furcellaran concentration.	[13]
Gel Hardness	Increasing concentration	Increased hardness of emulgels with increasing furcellaran concentration.	[14]
Thermal Stability	Increasing concentration	Increased melting point of emulgels with increasing furcellaran concentration.	[14]
Viscosity	Not specified	Addition of furcellaran increased shear stress and viscosity in model chocolate milk drinks.	[15]
Ice Crystal Growth	Up to 5 g/L	Effectively inhibits ice crystal growth, similar to κ-carrageenan. At 5 g/L, a gel-like consistency is formed which can decrease recrystallization inhibition.	[16]

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion Stabilized with Furcellaran

This protocol describes the preparation of a model O/W emulsion.

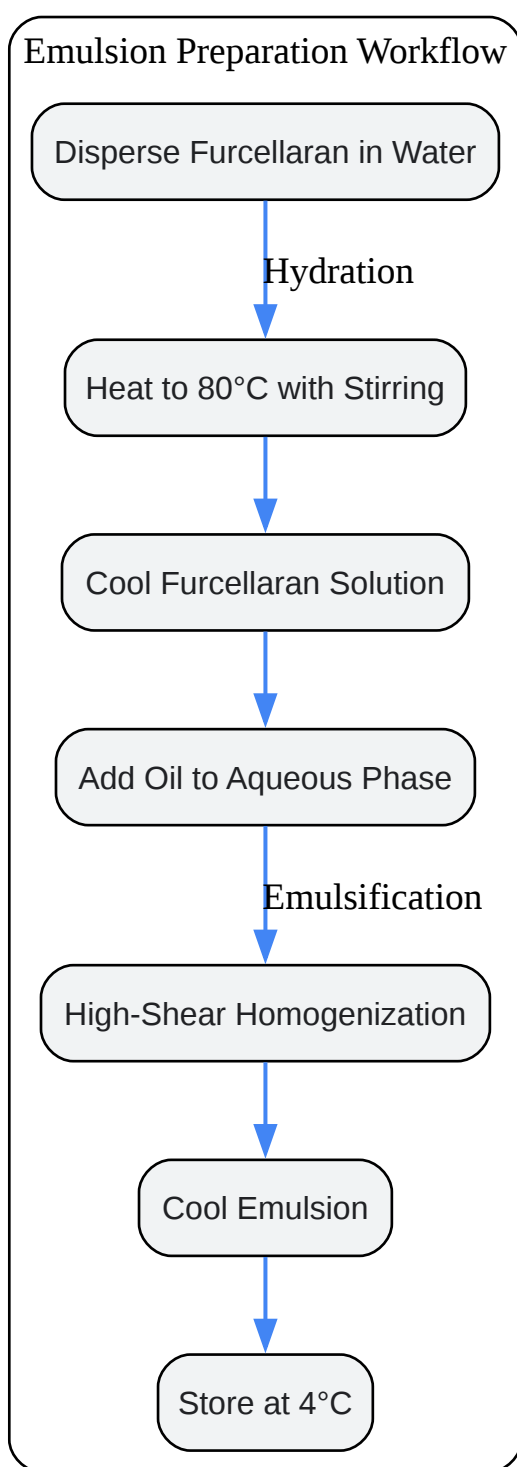
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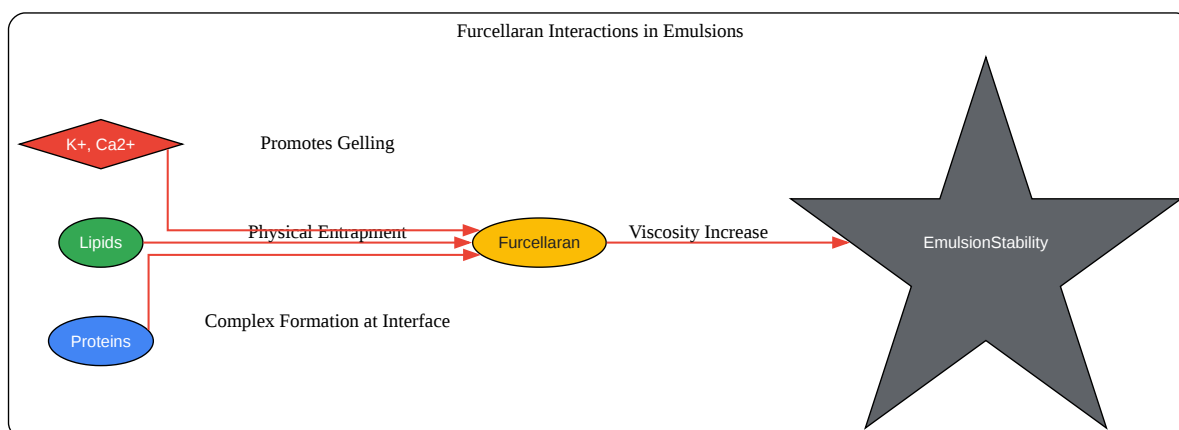
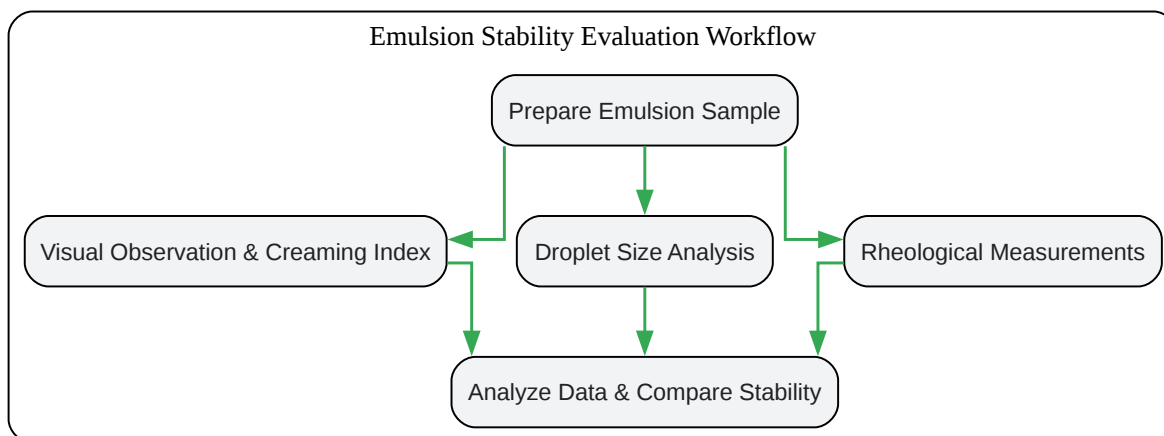
- **Furcellaran** powder
- Distilled water
- Vegetable oil (e.g., safflower oil, sunflower oil)
- High-shear homogenizer (e.g., Ultra-Turrax)
- Magnetic stirrer with heating plate
- Beakers and graduated cylinders

Procedure:

- Hydration of **Furcellaran**:
 - Disperse the desired amount of **furcellaran** powder (e.g., 0.5 - 2.0% w/w) in distilled water at room temperature under constant stirring to avoid clumping.
 - Heat the dispersion to 80°C while stirring continuously until the **furcellaran** is completely dissolved.[\[11\]](#) This may take 15-30 minutes.
- Oil Phase Preparation:
 - Measure the desired volume of oil (e.g., 10 - 40% v/v).
- Emulsification:
 - Cool the **furcellaran** solution to the desired emulsification temperature (e.g., 60°C).

- Gradually add the oil to the aqueous **furcellaran** solution while mixing at a moderate speed with the high-shear homogenizer.
- Once all the oil is added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 2-5 minutes) to create a fine emulsion.
- Cooling and Storage:
 - Cool the emulsion to room temperature while gently stirring.
 - Store the emulsion at refrigerated temperatures (4°C) for further analysis.[\[14\]](#)





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